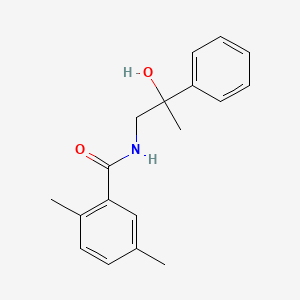

N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds like “N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide” belong to the class of organic compounds known as amides. These are organic compounds that contain a functional group called an amide group - characterized by a nitrogen atom attached to a carbonyl group .

Synthesis Analysis

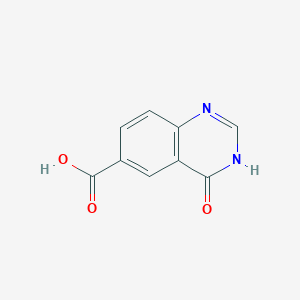

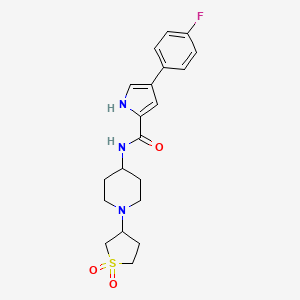

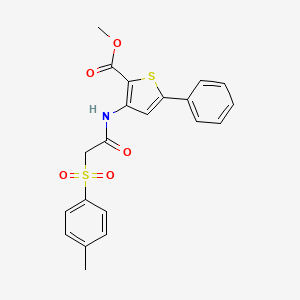

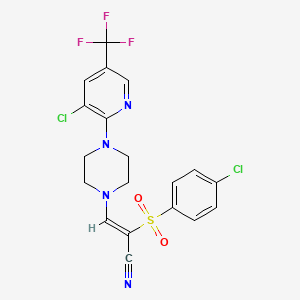

The synthesis of such compounds usually involves the reaction of an amine with a carboxylic acid or its derivatives . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis

The molecular structure of a compound like this would consist of a benzamide group (a benzene ring attached to a CONH2 group) and a phenylpropyl group (a phenyl group attached to a three-carbon chain). The 2,5-dimethyl indicates that there are methyl groups attached to the 2nd and 5th carbons of the benzene ring .Chemical Reactions Analysis

Amines, such as the one in this compound, can undergo a variety of reactions, including alkylation, acylation, and sulfonation . The specific reactions would depend on the other functional groups present in the molecule and the reaction conditions.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Microsomal Demethylation of N,N-Dimethylbenzamides

Research into the metabolism of N,N-dimethylbenzamides by rat liver microsomes reveals the formation of N-methylbenzamides and formaldehyde, proceeding via the formation of intermediate N-hydroxymethyl-N-methylbenzamide. This study provides insights into the metabolic pathways and potential biochemical interactions of similar compounds, which could be relevant for understanding the metabolism and enzymatic reactions involving N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide (Constantino, Rosa, & Iley, 1992).

Reactions of N,N-Dimethylbenzamide Diethylmercaptole

The reactions of N,N-dimethylbenzamide diethylmercaptole with various reagents highlight the compound's reactivity and the potential to form a range of products, including α-dimethylaminobenzylidene derivatives and heterocyclic compounds. This information may be valuable for designing synthetic pathways and understanding the chemical behavior of structurally related compounds like this compound (Mukaiyama & Yamaguchi, 1966).

Chemical Oxidation of Anticonvulsants

The study of the chemical oxidation of anticonvulsant compounds, which share structural similarities with the target molecule, provides insights into the oxidation sites and pathways. Understanding these chemical transformations can be crucial for developing new therapeutic agents and exploring the pharmacological applications of related compounds (Adolphe-Pierre et al., 1998).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-phenylpropyl)-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-13-9-10-14(2)16(11-13)17(20)19-12-18(3,21)15-7-5-4-6-8-15/h4-11,21H,12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKDLJRUXWFYKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NCC(C)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2644854.png)

![2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2644861.png)

![6-(5-bromo-2-chlorobenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2644865.png)

![3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2644868.png)

![1-methyl-9-(4-methylphenyl)-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2644869.png)

![N-[(2E)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide](/img/structure/B2644872.png)